1-(2-クロロフェニル)ピロリジン-3-カルボン酸

概要

説明

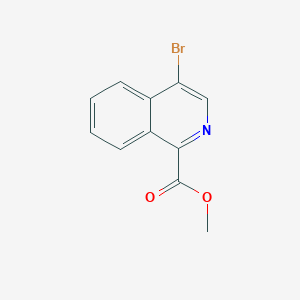

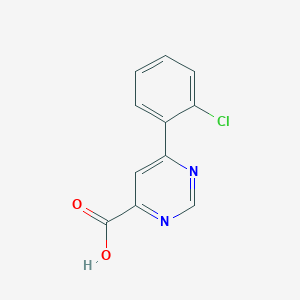

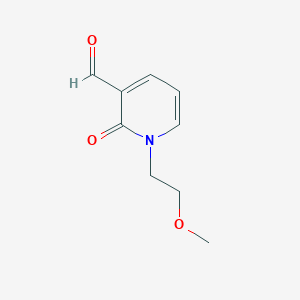

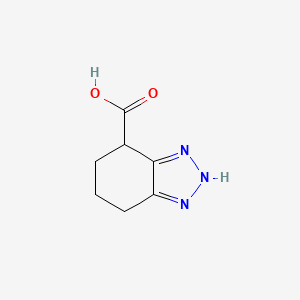

“1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H12ClNO2 . It has a molecular weight of 225.67 . The compound is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid”, can be achieved through organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .Molecular Structure Analysis

The molecular structure of “1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid” can be represented by the InChI code: 1S/C11H12ClNO2/c12-9-2-1-3-10(6-9)13-5-4-8(7-13)11(14)15/h1-3,6,8H,4-5,7H2,(H,14,15) .Physical and Chemical Properties Analysis

“1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid” is a white to off-white solid . The compound should be stored at room temperature .科学的研究の応用

医薬品化学

“1-(2-クロロフェニル)ピロリジン-3-カルボン酸”の中心構造であるピロリジン環は、その汎用性と生物学的関連性から、医薬品化学で広く利用されています 。これは、潜在的な治療用途を持つ化合物を開発するための足場として役立ちます。クロロフェニル基の存在は、分子のさまざまな生物学的標的との相互作用能力を高め、潜在的に新薬の発見につながる可能性があります。

農業

“1-(2-クロロフェニル)ピロリジン-3-カルボン酸”のような化合物は、成長調整剤または殺虫剤としての可能性を探ることができます 。ピロリジン環はファーマコフォアとして機能するため、作物保護と収量を向上させる可能性のある新しい農薬を開発するための候補となっています。

材料科学

“1-(2-クロロフェニル)ピロリジン-3-カルボン酸”の構造的特性は、新しいポリマーまたはコーティングの合成に材料科学で利用できます 。耐久性向上や耐薬品性などの独自の特性を持つ材料を生成する可能性は、関心の対象です。

環境科学

“1-(2-クロロフェニル)ピロリジン-3-カルボン酸”は、環境科学において、汚染修復における役割や環境挙動研究のモデル化合物として研究できます 。環境要因との相互作用を理解することで、化学汚染物質の管理を改善できます。

生化学

“1-(2-クロロフェニル)ピロリジン-3-カルボン酸”は、生化学において、酵素-基質相互作用の研究や、複雑な生体分子の合成のための構成ブロックとして使用できます 。生化学経路における役割は、細胞プロセスや病気のメカニズムに関する洞察を提供する可能性があります。

薬理学

“1-(2-クロロフェニル)ピロリジン-3-カルボン酸”は、薬理学的に、製剤における有効性や創薬におけるリード化合物として調査できます 。さまざまな生物学的システムへの潜在的な影響は、薬理学的研究の対象となる化合物となっています。

分析化学

“1-(2-クロロフェニル)ピロリジン-3-カルボン酸”は、分析化学者によって、化学アッセイにおける標準物質または試薬として使用できる可能性があります 。その独特の特性は、新しい分析手法の開発や既存の手法の改善に役立つ可能性があります。

合成化学

“1-(2-クロロフェニル)ピロリジン-3-カルボン酸”は、その反応性と官能基により、幅広い誘導体を合成するためのプラットフォームを提供します 。これらの誘導体は、触媒から有効成分まで、さまざまな用途を持つ可能性があります。

Safety and Hazards

将来の方向性

作用機序

Target of action

Pyrrolidines and chlorophenyl compounds are found in a variety of bioactive molecules and can interact with multiple targets. For instance, pyrrolidine rings are often used in drug discovery due to their ability to efficiently explore the pharmacophore space .

Mode of action

The mode of action would depend on the specific targets of the compound. For example, some pyrrolidine derivatives have been found to bind with high affinity to certain receptors, leading to various biological effects .

Biochemical pathways

Again, this would depend on the specific targets of the compound. Pyrrolidine and chlorophenyl compounds could potentially affect a wide range of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

The ADME properties of the compound would depend on its specific chemical structure. Generally, heterocyclic compounds like pyrrolidines are used in drug discovery because they can help achieve the best ADME/Tox results for drug candidates .

Result of action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Some pyrrolidine and chlorophenyl compounds have been found to have antiviral, anti-inflammatory, and anticancer activities, among others .

生化学分析

Biochemical Properties

1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in the compound can interact with enzymes that have binding sites for nitrogen-containing heterocycles. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding interaction . Additionally, the chlorophenyl group can engage in hydrophobic interactions with proteins, potentially altering their conformation and activity .

Cellular Effects

1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may interact with cell surface receptors, leading to changes in intracellular signaling cascades . These changes can affect gene expression patterns, resulting in altered cellular functions such as proliferation, differentiation, or apoptosis . Additionally, the compound can impact cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through various pathways .

Molecular Mechanism

The molecular mechanism of action of 1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes or receptors, through its pyrrolidine ring and chlorophenyl group . These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in changes in the expression of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . For instance, the compound may degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular function, such as changes in gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of 1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it may exhibit more pronounced biological activity . Threshold effects can be observed, where a certain dosage is required to elicit a significant biological response . Additionally, at high doses, the compound may exhibit toxic or adverse effects, such as cellular toxicity or organ damage .

Metabolic Pathways

1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, potentially altering metabolic flux and metabolite levels . For example, the compound may be metabolized by liver enzymes, leading to the formation of metabolites that can have different biological activities . Additionally, the compound can influence the activity of metabolic enzymes, resulting in changes in the levels of specific metabolites .

Transport and Distribution

The transport and distribution of 1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid within cells and tissues are important factors that influence its biological activity. The compound can be transported by specific transporters or binding proteins, which can affect its localization and accumulation within cells . For instance, the compound may be transported into cells by membrane transporters, leading to its accumulation in specific cellular compartments . Additionally, the compound’s distribution within tissues can influence its overall biological activity and potential therapeutic effects .

Subcellular Localization

The subcellular localization of 1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid can affect its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, the compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production .

特性

IUPAC Name |

1-(2-chlorophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-9-3-1-2-4-10(9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGYADRKFPWWLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1519318-14-9 | |

| Record name | 1-(2-chlorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

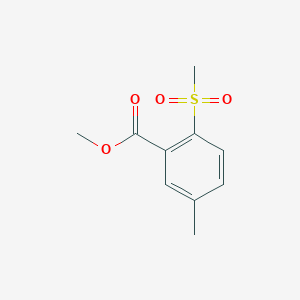

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1530680.png)